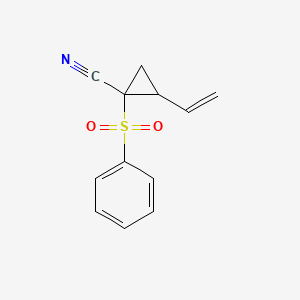
1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a benzenesulfonyl group, an ethenyl group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile typically involves the following steps:
Formation of Benzenesulfonyl Chloride: This can be achieved by reacting sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride.
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction involving an appropriate alkene and a carbene precursor.
Introduction of Ethenyl and Carbonitrile Groups: The ethenyl and carbonitrile groups can be introduced through various substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale reactions using the same principles as the laboratory synthesis but optimized for efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like zinc dust in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.
Reduction: Zinc dust, sulfuric acid.
Substitution: Nucleophiles such as amines or halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding hydrocarbons.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions . The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles, while the ethenyl and carbonitrile groups can participate in various addition and substitution reactions.
Similar Compounds:
Benzenesulfonyl Chloride: Used in similar substitution reactions and as a precursor for other sulfonyl compounds.
Cyclopropane Derivatives: Share the cyclopropane ring structure and undergo similar types of reactions.
Ethenyl and Carbonitrile Compounds: Participate in similar addition and substitution reactions.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the benzenesulfonyl group enhances its electrophilic properties, while the ethenyl and carbonitrile groups provide additional sites for chemical modification.
Propriétés
| 78162-17-1 | |
Formule moléculaire |
C12H11NO2S |
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H11NO2S/c1-2-10-8-12(10,9-13)16(14,15)11-6-4-3-5-7-11/h2-7,10H,1,8H2 |
Clé InChI |
SPXPNASSUYCSJW-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CC1(C#N)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


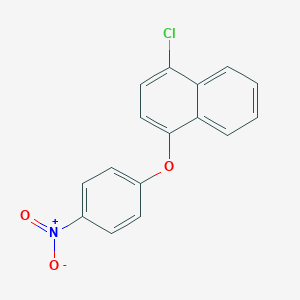

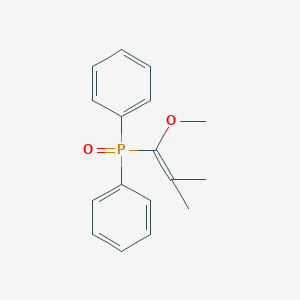
![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/no-structure.png)
![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)
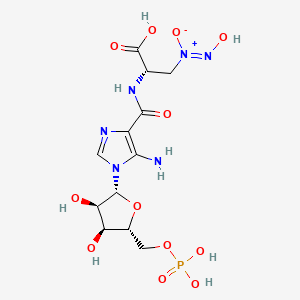
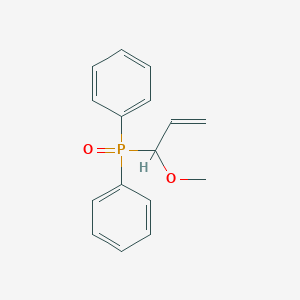
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)

